molecular formula C10H12O2 B3075624 3-Ethyl-4-methoxybenzaldehyde CAS No. 103323-26-8

3-Ethyl-4-methoxybenzaldehyde

Cat. No.: B3075624
CAS No.: 103323-26-8
M. Wt: 164.2 g/mol
InChI Key: SYSSIBOIEINVOP-UHFFFAOYSA-N
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Description

3-Ethyl-4-methoxybenzaldehyde is an organic compound with the molecular formula C10H12O2. It is a derivative of benzaldehyde, characterized by the presence of an ethyl group at the third position and a methoxy group at the fourth position on the benzene ring. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis.

Mechanism of Action

Target of Action

3-Ethyl-4-methoxybenzaldehyde is a derivative of benzaldehyde, which is an aromatic aldehydeIt’s known that aromatic aldehydes can interact with various biological targets, including enzymes and receptors, due to their ability to form schiff bases .

Mode of Action

It’s known that aldehydes can react with hydroxylamine to form oximes or hydrazine to form hydrazones . This reaction is essentially irreversible as the adduct dehydrates .

Biochemical Pathways

It’s known that aldehydes can undergo various reactions, including nucleophilic substitution and oxidation . These reactions can lead to changes in cellular processes and biochemical pathways.

Pharmacokinetics

It’s known that the compound is soluble in methanol , which suggests that it may be well-absorbed in the body. The compound is also air sensitive , which may affect its stability and hence its bioavailability.

Result of Action

It’s known that the compound is used as a pharmaceutical intermediate , suggesting that it may be involved in the synthesis of various pharmaceutical compounds.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is air sensitive , suggesting that exposure to air may affect its stability and hence its action and efficacy. Furthermore, the compound’s solubility in methanol suggests that its action and efficacy may be influenced by the presence of methanol or other solvents.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 3-Ethyl-4-methoxybenzaldehyde are not well-studied. It is known that benzaldehydes, the class of compounds to which this compound belongs, can participate in various biochemical reactions. For instance, they can undergo free radical bromination, nucleophilic substitution, and oxidation . These reactions can potentially influence the interactions of this compound with enzymes, proteins, and other biomolecules.

Cellular Effects

It is known that benzaldehydes can disrupt cellular antioxidation systems, which can effectively inhibit fungal growth . This suggests that this compound may have similar effects on certain types of cells.

Molecular Mechanism

Benzaldehydes can react with oxygen to form a reversible hemiketal, and with nitrogen to form an oxime in an essentially irreversible process . These reactions could potentially influence the binding interactions of this compound with biomolecules, its ability to inhibit or activate enzymes, and its effects on gene expression.

Temporal Effects in Laboratory Settings

It is known that the compound is stable at temperatures between 2-8°C .

Metabolic Pathways

It is known that vanillin, a related compound, is involved in various metabolic pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 3-Ethyl-4-methoxybenzaldehyde involves the reaction of isovanillin with ethyl bromide in the presence of sodium hydroxide and tetrabutylammonium fluoride. The reaction is typically carried out in water at 25°C for about 4 hours, resulting in a high yield of the desired product .

Industrial Production Methods: Industrial production methods for this compound may vary, but they generally involve similar synthetic routes with optimized reaction conditions to ensure high purity and yield. The use of appropriate aldehyde protection and selective alkylation techniques is crucial in large-scale production .

Chemical Reactions Analysis

Types of Reactions: 3-Ethyl-4-methoxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.

Scientific Research Applications

3-Ethyl-4-methoxybenzaldehyde has a wide range of applications in scientific research:

Comparison with Similar Compounds

    4-Methoxybenzaldehyde: Lacks the ethyl group at the third position.

    3-Ethoxy-4-methoxybenzaldehyde: Has an ethoxy group instead of an ethyl group.

    Vanillin: Contains a hydroxyl group at the fourth position instead of a methoxy group.

Uniqueness: 3-Ethyl-4-methoxybenzaldehyde is unique due to the presence of both an ethyl and a methoxy group on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity, making it a versatile intermediate in various synthetic applications .

Properties

IUPAC Name

3-ethyl-4-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-3-9-6-8(7-11)4-5-10(9)12-2/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYSSIBOIEINVOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)C=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101307391
Record name 3-Ethyl-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101307391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103323-26-8
Record name 3-Ethyl-4-methoxybenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103323-26-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Ethyl-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101307391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of 4-bromo-2-ethyl-1-methoxybenzene (J. Chem. Soc., Perkin Trans. 1, 1987, 1423; 2.13 g, 9.9 mmol) in THF (30 ml) was cooled to −78° C. A 1.6M solution of n-BuLi in hexane (7.42 ml, 11.9 mmol) was added slowly and the mixture was stirred for 1.5 h. at −78° C. The mixture was warmed slowly to −10° C. and subsequently again cooled to −78° C. DMF (2.29 ml, 29.7 mmol) was added slowly and the mixture was stirred for 1 h. at −78° C. and for 1 h. at 0° C. The reaction mixture was poured into ice-cold 3M HCl and extracted with diethyl ether. The organic phase was dried and filtered, and the filtrate was concentrated. The residue was purified by chromatography (SiO2, hexane/EtOAc 8:1=>2:1). There were obtained 690 mg (42%) of 3-ethyl-4-methoxy-benzaldehyde as a yellowish liquid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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